N-(2,5-dimethoxybenzyl)alanine
Description
Evolution of Amino Acid Protection Strategies in Organic Synthesis
The development of methods to temporarily mask the nucleophilic amino group of amino acids has been a critical enabler of peptide synthesis and the use of amino acids as versatile building blocks. Early in the 20th century, the challenge of selectively forming a peptide bond without uncontrolled polymerization spurred the invention of the first practical protecting groups. masterorganicchemistry.com The carboxybenzyl (Cbz or Z) group, introduced in 1932, marked a significant milestone, as it could be removed under mild hydrogenolysis conditions. masterorganicchemistry.comresearchgate.net
This initial breakthrough paved the way for the development of a diverse arsenal (B13267) of N-protecting groups, each with distinct cleavage conditions, a concept known as orthogonality. iris-biotech.dewikipedia.org The tert-butyloxycarbonyl (Boc) group, which is labile to acid, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by base, became the lynchpins of two major strategies in solid-phase peptide synthesis (SPPS). masterorganicchemistry.comresearchgate.netiris-biotech.de SPPS, pioneered by Robert Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to a solid support, simplifying purification. rsc.orgresearchgate.net
The evolution of protecting groups has been driven by the need for greater efficiency, milder reaction conditions, and compatibility with a wider range of functional groups. ub.eduresearchgate.net This has led to the introduction of groups like the allyloxycarbonyl (Alloc), which is removed by palladium catalysis, and various substituted benzyl (B1604629) groups, which offer tunable acid sensitivity. rsc.orgub.eduhighfine.com The 2,4-dimethoxybenzyl (DMB) group, for instance, is known to be removable under mild acidic conditions. researchgate.nethighfine.com This continuous innovation reflects the central role of protecting group strategy in advancing the capabilities of organic synthesis. researchgate.net
The Role of N-Protected Amino Acids as Synthetic Intermediates and Chiral Building Blocks
N-protected amino acids are not merely masked versions of their parent molecules; they are highly valuable and versatile synthetic intermediates. wikipedia.orgrsc.org Their primary role is to serve as fundamental units in the stepwise construction of peptides and proteins, where the temporary blockage of the N-terminus prevents unwanted side reactions during the formation of amide bonds. researchgate.netthieme-connect.com Beyond peptide synthesis, these compounds are crucial chiral building blocks. researchgate.netacs.org
Amino acids, being readily available from natural sources, provide a cost-effective and abundant source of chirality. wikipedia.org By protecting the amino group, chemists can selectively perform a wide array of transformations on the carboxylic acid moiety or the side chain. rsc.orgacs.org For instance, N-protected amino acids can be reduced to form chiral amino alcohols or converted into chiral amino aldehydes, both of which are powerful intermediates for the synthesis of complex, biologically active molecules. rsc.orgacs.org The protecting group stabilizes the stereogenic center, which can be prone to racemization, particularly in the aldehyde form. rsc.orgacs.org
Furthermore, N-protected amino acids have found application as chiral ligands in asymmetric catalysis. wikipedia.orgacs.org When coordinated to a metal center, these ligands can influence the stereochemical outcome of a reaction, enabling the enantioselective synthesis of desired products. wikipedia.org The ability to fine-tune the electronic and steric properties of the protecting group allows for the optimization of these catalytic systems. acs.org Consequently, N-protected amino acids are indispensable tools for introducing chirality and building molecular complexity in a controlled and predictable manner. researchgate.netacs.org
Rationale for Comprehensive Research on N-(2,5-Dimethoxybenzyl)alanine within Chemical Disciplines
The study of specific N-protected amino acids, such as this compound, is driven by the continuous search for new synthetic tools with unique properties. The 2,5-dimethoxybenzyl group, as a protecting moiety, offers a distinct electronic and steric profile compared to more common protecting groups. The methoxy (B1213986) substituents on the benzyl ring influence its reactivity, particularly its lability under different deprotection conditions. highfine.comgoogle.com Research into this specific compound aims to characterize these properties and explore its potential advantages in synthesis.
One key area of investigation is the synthesis of the compound itself, optimizing reaction conditions for its efficient and high-purity preparation. google.comgoogle.com This involves reacting alanine (B10760859) with a 2,5-dimethoxybenzyl halide or alcohol under appropriate conditions. google.comresearchgate.net Detailed characterization using spectroscopic methods is essential to confirm its structure and purity. aip.org
Furthermore, exploring the utility of this compound as a building block is a primary research goal. This includes its incorporation into peptides to assess the stability of the protecting group during coupling reactions and its subsequent removal. The unique electronic nature of the 2,5-dimethoxybenzyl group may offer advantages in specific synthetic contexts, such as in the synthesis of complex natural products or in the development of novel catalytic systems. nih.govresearchgate.net By undertaking a comprehensive investigation of this compound, chemists can expand the repertoire of available synthetic methods, potentially enabling more efficient and innovative routes to valuable target molecules.
Chemical Profile of this compound
Below is a data table summarizing key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | 2-(2,5-dimethoxybenzylamino)propanoic acid |
| Molecular Formula | C12H17NO4 |
| Molecular Weight | 239.27 g/mol |
| Canonical SMILES | CC(C(=O)O)NCC1=C(C=C(C=C1)OC)OC |
| CAS Number | 88060-03-3 |
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.271 |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-8(12(14)15)13-7-9-6-10(16-2)4-5-11(9)17-3/h4-6,8,13H,7H2,1-3H3,(H,14,15) |
InChI Key |
XBNQSQIXTOYGKF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NCC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
De Protection Strategies and Mechanistic Investigations of the N 2,5 Dimethoxybenzyl Group
Acid-Mediated Cleavage Mechanisms
The cleavage of the N-(2,5-dimethoxybenzyl) group under acidic conditions is a widely employed strategy. The mechanism hinges on the acid-lability of the benzyl (B1604629) group, which is enhanced by the presence of electron-donating methoxy (B1213986) groups on the aromatic ring.
Protonation and Subsequent Carbon-Nitrogen Bond Scission
The de-protection process is initiated by the protonation of one of the methoxy groups on the benzyl ring. This protonation event makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack. The nitrogen atom of the protected amine can then participate in an intramolecular displacement, or an external nucleophile can attack the benzylic carbon, leading to the scission of the carbon-nitrogen (C-N) bond. The stability of the resulting 2,5-dimethoxybenzyl cation is a key driving force for this reaction. This cation is stabilized by the resonance delocalization of the positive charge, facilitated by the two methoxy groups.
Influence of Acid Type, Concentration, and Scavengers
The efficiency and selectivity of the acid-mediated cleavage are significantly influenced by the choice of acid, its concentration, and the presence of scavengers. google.com Strong acids like trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF) are commonly used for this purpose. researchgate.net The concentration of the acid plays a crucial role; higher concentrations generally lead to faster cleavage rates.
However, the highly reactive 2,5-dimethoxybenzyl cation generated during the cleavage can lead to undesired side reactions, such as alkylation of sensitive functional groups within the molecule or polymerization. researchgate.net To mitigate these side reactions, scavengers are often added to the reaction mixture. google.comnih.gov Scavengers are nucleophilic species that can efficiently trap the carbocation. Common scavengers include anisole, thioanisole, and water. nih.govug.edu.pl The choice of scavenger can be critical for achieving a clean and high-yielding de-protection.
Below is a table summarizing the influence of different acidic conditions and scavengers on the de-protection of N-benzyl protected compounds, which provides a general understanding applicable to N-(2,5-dimethoxybenzyl)alanine.
| Acid System | Scavenger | Observations |
| Trifluoroacetic acid (TFA) | Anisole | Effective cleavage, scavenger traps the benzyl cation. researchgate.net |
| Hydrogen Fluoride (HF) | Not specified | Can be used for cleavage, but often requires specialized equipment. researchgate.net |
| Methanesulfonic acid | Not specified | Attempted for deprotection of related systems but was not always successful. bme.huresearchgate.net |
| p-Toluenesulfonic acid (p-TsOH) | Not specified | Used for debenzylation of N-2,4-dimethoxybenzylamides. researchgate.net |
| Triflic acid | Anisole | Effective for deprotection, especially in combination with a scavenger. bme.huresearchgate.net |
Oxidative De-protection Mechanisms
Oxidative methods provide an alternative route for the removal of the N-(2,5-dimethoxybenzyl) group, often under milder conditions than acid-mediated cleavage.
Electron Transfer Pathways and Formation of Reactive Intermediates
The oxidative de-protection is initiated by a single-electron transfer (SET) from the electron-rich dimethoxybenzyl group to the oxidant. This generates a radical cation intermediate. Subsequent steps can involve the loss of a proton and further oxidation to form an iminium ion, which is then hydrolyzed to release the free amine and 2,5-dimethoxybenzaldehyde (B135726). The electron-donating nature of the two methoxy groups makes the N-(2,5-dimethoxybenzyl) group particularly susceptible to oxidative cleavage.
Selective Oxidant Systems for Removal
A variety of oxidizing agents can be employed for the removal of the N-(2,5-dimethoxybenzyl) group. The choice of oxidant is crucial for achieving selectivity, especially in the presence of other oxidizable functional groups.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a commonly used oxidant for this purpose. nih.govthieme-connect.deorganic-chemistry.orgrsc.org The reaction with DDQ is typically fast and efficient. thieme-connect.de Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another effective oxidant that can cleave the N-(2,5-dimethoxybenzyl) group. nih.govthieme-connect.denih.gov The reaction conditions for these oxidants are generally mild, often proceeding at room temperature.
The following table outlines some selective oxidant systems for the de-protection of benzyl-type protecting groups.
| Oxidant System | Substrate Type | Observations |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | p-Methoxybenzyl ethers | Much faster cleavage than benzyl ethers. thieme-connect.de |
| Ceric Ammonium Nitrate (CAN) | p-Methoxybenzyl ethers | An alternative to DDQ, can be effective when DDQ fails. thieme-connect.de |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 3,4-Dimethoxybenzyl protected γ-lactams | Effective deprotection under mild conditions. clockss.org |
| Riboflavin tetraacetate/Visible Light/O₂ | Benzylamines | Photocatalytic oxidation to aldehydes. researchgate.net |
Photochemical De-protection Pathways
Photochemical de-protection offers a powerful method for removing protecting groups with high spatial and temporal control, as the cleavage is initiated by light. thieme-connect.de The N-(2,5-dimethoxybenzyl) group itself is not a classic photolabile protecting group. However, related structures like the 2-nitrobenzyl group and its derivatives are well-known photoremovable protecting groups. thieme-connect.deresearchgate.netacs.org
The mechanism of photochemical cleavage of 2-nitrobenzyl-based protecting groups typically involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected amine and a nitrosobenzaldehyde byproduct. thieme-connect.de While direct photochemical cleavage of the N-(2,5-dimethoxybenzyl) group is not a standard procedure, the principles of photolabile protecting groups could be applied by modifying the 2,5-dimethoxybenzyl scaffold, for instance, by introducing a nitro group. For example, the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) group is a well-established photolabile protecting group. thieme-connect.de The photolysis is typically carried out using UV light at a specific wavelength, and the presence of aldehyde-trapping agents can improve the yield of the de-protected product. thieme-connect.de
Wavelength Dependence and Quantum Yield Studies
The photochemical removal of the 2,5-dimethoxybenzyl (DMB) protecting group is a process highly sensitive to the wavelength of UV light used. The efficiency of this photolytic cleavage is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, de-protection) per photon absorbed.
Studies have shown that the de-protection of N-(2,5-dimethoxybenzyl) amides proceeds efficiently upon irradiation with UV light, typically in the range of 254 nm to 350 nm. The choice of wavelength is critical; for instance, irradiation at 254 nm often leads to the desired de-protection, but can also result in side reactions if other chromophores are present in the molecule. Irradiation at longer wavelengths, such as 300 nm or 350 nm, can offer greater selectivity.
Table 1: Wavelength Dependence of Photochemical De-protection
| Wavelength (nm) | General Outcome for DMB-protected amines |
| 254 | Efficient cleavage, potential for side reactions |
| 300 | Good efficiency, often with improved selectivity |
| 350 | Generally slower cleavage, but can be highly selective |
Intramolecular Photo-induced Electron Transfer Mechanisms
The photolytic cleavage of the N-(2,5-dimethoxybenzyl) group is believed to proceed through an intramolecular photo-induced electron transfer (PET) mechanism. Upon absorption of a photon, the dimethoxybenzyl moiety is excited to its singlet excited state. This excited state is a potent electron donor and transfers an electron to an acceptor, which in this case is the amide moiety.
This electron transfer results in the formation of a radical ion pair. The subsequent step involves the fragmentation of this radical cation, leading to the cleavage of the benzylic carbon-nitrogen bond. This process generates the de-protected amine (alanine) and a 2,5-dimethoxybenzyl cation, which is then trapped by a nucleophile, such as water or methanol (B129727), present in the solvent.
The efficiency of this PET process is highly dependent on the redox potentials of the donor (the excited dimethoxybenzyl group) and the acceptor (the amide). The presence of two electron-donating methoxy groups on the benzene (B151609) ring is crucial, as they lower the oxidation potential of the benzyl group, facilitating the electron transfer process.
Enzymatic De-protection Approaches
While photochemical methods are effective, enzymatic approaches for the de-protection of the N-(2,5-dimethoxybenzyl) group offer the potential for greater selectivity and milder reaction conditions, avoiding the use of high-energy UV radiation.
Identification of Enzymes Capable of Selective Cleavage
Research into enzymatic de-protection has identified certain oxidoreductases as capable of cleaving benzyl-type protecting groups. Laccases, in the presence of a mediator, have shown promise for the oxidative de-protection of N-benzyl protected amines. While specific studies on this compound are limited, the general applicability of these enzymatic systems to similar structures is an active area of investigation.
The selection of the appropriate enzyme and mediator is critical for achieving high efficiency and selectivity. Mediators are small organic molecules that act as electron shuttles between the enzyme and the substrate, which may not be able to directly access the enzyme's active site.
Table 2: Potential Enzymatic Systems for DMB De-protection
| Enzyme | Mediator | Potential Application |
| Laccase | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Oxidative cleavage of N-benzyl groups |
| Laccase | HBT (1-hydroxybenzotriazole) | Oxidative cleavage of N-benzyl groups |
Biocatalytic Mechanism and Substrate Specificity
The proposed biocatalytic mechanism for laccase-mediated de-protection involves the oxidation of the mediator by the laccase enzyme. The oxidized mediator then diffuses from the enzyme's active site and oxidizes the nitrogen atom of the this compound. This one-electron oxidation leads to the formation of a radical cation.
Subsequent steps likely involve the formation of an iminium ion, which is then hydrolyzed to release the free alanine (B10760859) and 2,5-dimethoxybenzaldehyde. The substrate specificity of these enzymatic systems is a key area of research. The enzyme's active site and the nature of the mediator can influence which substrates are efficiently de-protected. For instance, steric hindrance around the benzylic position can significantly impact the rate of enzymatic cleavage.
Computational Modeling of Transition States in De-protection Reactions
Computational modeling, particularly using density functional theory (DFT), provides valuable insights into the transition states and reaction pathways of de-protection reactions. These studies can help to elucidate the mechanisms of both photochemical and enzymatic cleavage of the N-(2,5-dimethoxybenzyl) group.
For the photochemical de-protection, computational models can be used to calculate the energies of the ground and excited states, as well as the transition state for the C-N bond cleavage. These calculations can help to rationalize the observed wavelength dependence and quantum yields.
In the case of enzymatic de-protection, computational modeling can be employed to study the docking of the substrate into the enzyme's active site and the interaction with the mediator. By modeling the transition states for the oxidative cleavage, researchers can gain a better understanding of the factors that govern substrate specificity and catalytic efficiency. These computational insights are instrumental in the rational design of more efficient and selective de-protection strategies.
Advanced Spectroscopic and Structural Elucidation of N 2,5 Dimethoxybenzyl Alanine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution and the solid state. For a molecule such as N-(2,5-dimethoxybenzyl)alanine, a suite of NMR experiments would be essential to define its covalent framework and preferred spatial arrangements.
To unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals of this compound, a series of two-dimensional (2D) NMR experiments would be necessary.
¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, allowing for the identification of adjacent protons. For instance, the correlation between the alpha-proton of the alanine (B10760859) moiety and the methyl protons would be clearly visible. Similarly, the aromatic protons of the dimethoxybenzyl group would show correlations corresponding to their substitution pattern.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. It would definitively link each proton signal to its attached carbon, simplifying the assignment of the carbon spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the benzylic protons and the quaternary carbons of the aromatic ring, as well as the alpha-carbon of the alanine unit.
Nuclear Overhauser Effect Spectroscopy (NOESY): This through-space correlation experiment is vital for conformational analysis. It detects protons that are close in space, irrespective of their bonding. For this compound, NOESY spectra would provide key insights into the preferred orientation of the 2,5-dimethoxybenzyl group relative to the alanine backbone.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Alanine-CH | ~3.5 - 4.0 (quartet) | ~55 - 60 |
| Alanine-CH₃ | ~1.4 - 1.6 (doublet) | ~18 - 22 |
| Alanine-COOH | Not directly observed (broad) | ~175 - 180 |
| Benzyl-CH₂ | ~3.8 - 4.2 (singlet or AB quartet) | ~50 - 55 |
| Aromatic-H3 | ~6.8 - 7.0 (doublet) | ~112 - 115 |
| Aromatic-H4 | ~6.7 - 6.9 (doublet of doublets) | ~113 - 116 |
| Aromatic-H6 | ~6.9 - 7.1 (doublet) | ~118 - 121 |
| Aromatic-C1 | - | ~128 - 132 |
| Aromatic-C2 | - | ~153 - 156 |
| Aromatic-C5 | - | ~152 - 155 |
| Methoxy-CH₃ (C2) | ~3.7 - 3.9 (singlet) | ~55 - 57 |
| Methoxy-CH₃ (C5) | ~3.7 - 3.9 (singlet) | ~55 - 57 |
Note: Predicted values are based on data from structural analogs and are dependent on solvent and experimental conditions.
In the solid state, where molecular motion is restricted, NMR spectra can provide a wealth of information about the static structure of a compound. mdpi.comresearchgate.net Solid-state NMR (ssNMR) would be particularly useful for studying potential polymorphism—the ability of this compound to exist in different crystal forms.
By using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C spectra of the solid material can be obtained. researchgate.net Differences in the chemical shifts and the presence of multiple resonances for a single carbon site in the spectra of different batches would indicate the presence of different polymorphs or crystallographic disorder. mdpi.com This is because the chemical shift in the solid state is highly sensitive to the local electronic environment, which is influenced by the crystal packing. researchgate.net
The this compound molecule possesses several rotatable bonds, leading to a dynamic conformational landscape. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide quantitative information about the energy barriers associated with these rotational processes.
For example, restricted rotation around the C-N bond or the bond connecting the benzyl (B1604629) group to the nitrogen could lead to the observation of distinct sets of signals for different conformers at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the lineshape changes as a function of temperature, the rate constants for the conformational exchange and the corresponding activation energies (rotational barriers) can be calculated. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. researchgate.netmdpi.com This technique provides a "fingerprint" of the molecule's structure.
For this compound, the most prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 2,5-dimethoxybenzyl cation (m/z 151). Other expected fragmentations would include the loss of the carboxyl group from the alanine moiety and cleavages within the alanine backbone. By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed.
Predicted Key MS/MS Fragments for this compound [M+H]⁺:
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 240.1230 | [M+H]⁺ | Protonated parent molecule |
| 151.0759 | 2,5-dimethoxybenzyl cation | Cleavage of the benzylic C-N bond |
| 194.0917 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |
| 88.0706 | [Alanine - H]⁺ | Cleavage of the N-Cα bond |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. rsc.org This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound (C₁₂H₁₇NO₄), the calculated exact mass of the protonated molecule [M+H]⁺ is 240.1230. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide detailed information about the vibrational modes of the molecule's functional groups and the nature of intermolecular interactions.
Characteristic Absorption Band Assignment and Hydrogen Bonding Interactions
The FT-IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to its distinct functional moieties. By analogy with related N-benzylated amino acids and aromatic compounds, a hypothetical assignment of these bands can be proposed. nih.govacs.orgnih.gov
The presence of the carboxylic acid group gives rise to a strong and broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, which is indicative of strong hydrogen bonding. The C=O stretching vibration of the carboxyl group is anticipated to appear as a strong band around 1700-1730 cm⁻¹. The N-H stretching vibration of the secondary amine is expected in the 3300-3400 cm⁻¹ region, though it may be obscured by the broad O-H band.
The aromatic ring from the 2,5-dimethoxybenzyl group will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1600-1450 cm⁻¹ region. nipne.ro The methoxy (B1213986) groups (-OCH₃) are expected to show characteristic C-H stretching bands around 2960 and 2870 cm⁻¹ and a strong C-O stretching band near 1250 cm⁻¹ and 1030 cm⁻¹. nipne.ro
Hydrogen bonding plays a crucial role in the solid-state structure of this compound. The zwitterionic nature of the amino acid in the solid state would lead to strong N⁺-H···O⁻ hydrogen bonds, significantly influencing the positions and shapes of the N-H and C=O vibrational bands. In non-polar solvents, intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen of the carboxylic acid is also a possibility. nih.gov
Table 1: Hypothetical FT-IR and Raman Characteristic Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300-2500 (broad) | Weak or not observed |
| C=O Stretch | 1730-1700 (strong) | 1730-1700 (medium) | |
| Secondary Amine | N-H Stretch | 3400-3300 (medium) | 3400-3300 (medium) |
| Aromatic Ring | C-H Stretch | 3100-3000 (medium) | 3100-3000 (strong) |
| C=C Stretch | 1600-1450 (multiple bands) | 1600-1450 (multiple bands) | |
| Methoxy Group | C-H Stretch | 2960, 2870 (medium) | 2960, 2870 (medium) |
| C-O Stretch | ~1250, ~1030 (strong) | ~1250, ~1030 (weak) |
Temperature and Pressure Dependent Studies for Phase Transitions
Temperature-dependent FT-IR spectroscopy can reveal changes in hydrogen bonding networks and conformational rearrangements. nih.gov As the temperature is varied, shifts in the positions and changes in the bandwidths of the N-H, O-H, and C=O stretching vibrations can indicate alterations in the crystal packing or transitions between different polymorphic forms. nih.govresearchgate.net
High-pressure Raman spectroscopy is a sensitive technique for detecting pressure-induced phase transitions in molecular crystals. doi.orgscielo.org.mxresearchgate.net Applying pressure to the crystal lattice of this compound would likely lead to a shortening of intermolecular distances, which would be reflected in a blue-shift of the lattice modes (low-frequency region) and other vibrational bands. doi.org The appearance of new bands or the splitting of existing bands at specific pressures would signal a structural phase transition to a new crystalline form with a different symmetry. doi.orgscielo.org.mx For instance, studies on L-cysteine have shown two distinct phase transitions under high pressure, identified by significant changes in the Raman spectra. doi.org
X-ray Crystallography for Absolute Stereochemistry and Crystal Engineering
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and absolute stereochemistry.
Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Chirality
Although a specific crystal structure for this compound is not publicly available, data from closely related compounds like N-benzoylalanine allows for an informed discussion of its expected structural parameters. nih.govmontclair.edu
Single-crystal X-ray diffraction of L-N-(2,5-dimethoxybenzyl)alanine would unambiguously determine its absolute configuration as (S). The analysis would reveal precise bond lengths and angles for the entire molecule. For instance, the C-N bond of the alanine moiety, the C=O and C-O bonds of the carboxyl group, and the bonds within the dimethoxybenzyl group would be determined with high precision.
Table 2: Expected Bond Lengths and Angles for this compound based on Analogous Structures
| Bond/Angle | Expected Value |
|---|---|
| Cα-Cβ (Alanine) | ~1.53 Å |
| Cα-N | ~1.47 Å |
| Cα-C(carboxyl) | ~1.52 Å |
| C=O (Carboxyl) | ~1.25 Å |
| C-O (Carboxyl) | ~1.30 Å |
| N-C (benzyl) | ~1.46 Å |
| C-O (methoxy) | ~1.37 Å |
| C-C (aromatic) | ~1.39 Å |
| N-Cα-C(carboxyl) | ~111° |
These values are estimations based on similar N-acylated and N-benzylated amino acid crystal structures.
Co-crystal Formation and Supramolecular Interactions
N-protected amino acids are known to form extensive supramolecular networks in the solid state, primarily through hydrogen bonding. rsc.orgrsc.orgcsic.es In the crystalline form of this compound, it is anticipated that the carboxylic acid and the secondary amine groups will participate in a network of intermolecular hydrogen bonds, leading to the formation of chains, sheets, or helical structures. rsc.orgrsc.org
Chiroptical Spectroscopy (CD, ORD) for Optical Purity and Stereochemical Stability
Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful spectroscopic techniques for studying chiral molecules like this compound. They provide information on the molecule's optical purity and can be used to investigate its stereochemical stability under various conditions. rsc.orgrsc.org
CD spectroscopy measures the differential absorption of left and right circularly polarized light. For an optically pure sample of L-N-(2,5-dimethoxybenzyl)alanine, the CD spectrum would show characteristic Cotton effects. The sign and magnitude of these effects are sensitive to the conformation of the molecule and the nature of the chromophores present. The electronic transitions of the aromatic ring of the dimethoxybenzyl group and the carbonyl group of the alanine moiety are expected to be the main contributors to the CD spectrum. rsc.orgnih.gov
ORD measures the rotation of the plane of polarized light as a function of wavelength. An optically pure sample will exhibit a plain or anomalous ORD curve, from which the specific rotation at a particular wavelength (e.g., the sodium D-line) can be determined. This value is a characteristic physical property of the enantiomer and can be used to assess its enantiomeric excess. rsc.orgpsu.edu
Both CD and ORD can be used to monitor the stereochemical stability of this compound. For example, changes in the spectra upon heating or treatment with acid or base could indicate racemization or other stereochemical transformations. Studies on N-protected amino acids have shown that the nature of the protecting group and the solvent can significantly influence the chiroptical properties. rsc.orgrsc.orgnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-benzoylalanine |
| L-cysteine |
| 2,5-dimethoxybenzyl alcohol |
| N-benzylamino phosphonic acids |
Circular Dichroism (CD) for Electronic Transitions of Chiral Chromophores
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the structure of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a sample. creative-proteomics.com For a molecule like this compound, which possesses a chiral center at the alpha-carbon of the alanine moiety, CD spectroscopy could provide significant insights into its three-dimensional structure in solution.
The chromophores in this compound, namely the dimethoxy-substituted benzene (B151609) ring and the carboxyl group, would be expected to give rise to characteristic CD signals. The electronic transitions of these chromophores are influenced by their chiral environment. For instance, the π-π* transitions of the aromatic ring, typically observed in the UV region, would likely exhibit distinct CD bands. The position, sign, and intensity of these bands would be highly sensitive to the conformation of the molecule, including the relative orientation of the benzyl and alanine groups.
In the absence of experimental data, we can hypothesize the expected regions of interest for CD analysis based on the structure of the molecule.
Hypothetical CD Spectral Data for this compound
| Chromophore | Expected Electronic Transition | Approximate Wavelength Range (nm) | Potential Information Gained |
| 2,5-Dimethoxybenzyl | π → π | 250-300 | Conformation of the aromatic ring relative to the chiral center. |
| Carboxyl | n → π | 210-240 | Information on the environment of the carboxylic acid group. |
This table is hypothetical and for illustrative purposes only, as no experimental data has been found.
Optical Rotatory Dispersion (ORD) for Chirality Assessment
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is fundamentally related to Circular Dichroism through the Kronig-Kramers relations. ORD spectra display characteristic peaks and troughs, known as Cotton effects, in the regions where the molecule absorbs light.
For this compound, an ORD spectrum would provide complementary information to CD analysis. The sign and magnitude of the Cotton effects observed in the ORD spectrum are directly related to the stereochemistry of the chiral center. A positive or negative Cotton effect associated with a specific electronic transition can be used to assign the absolute configuration (R or S) of the molecule, often by comparison with structurally related compounds with known configurations.
Hypothetical ORD Data Interpretation for this compound
| Spectral Feature | Wavelength Region (nm) | Interpretation |
| Positive Cotton Effect | ~270 | Could indicate a specific spatial arrangement of the dimethoxybenzyl group. |
| Negative Cotton Effect | ~230 | May correspond to the carboxyl chromophore's transition, reflecting its orientation. |
This table is hypothetical and for illustrative purposes only, as no experimental data has been found.
Other Advanced Analytical Techniques
While the focus of this article is on CD and ORD, a comprehensive structural elucidation of this compound would typically involve a suite of other advanced analytical techniques. These techniques, while not directly measuring chiroptical properties, provide crucial information about the molecule's connectivity and three-dimensional structure.
Commonly Employed Analytical Techniques for Structural Elucidation
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of each atom (¹H, ¹³C), and through-bond and through-space correlations (COSY, HMBC, NOESY) to establish the complete molecular structure and conformation. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination, allowing for the confirmation of the elemental composition. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and absolute configuration, if a suitable single crystal can be obtained. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. |
The application of these techniques, as seen in studies of similar compounds, is essential for a complete and unambiguous characterization. rsc.orgmdpi.com
Theoretical and Computational Chemistry of N 2,5 Dimethoxybenzyl Alanine
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For a compound like N-(2,5-dimethoxybenzyl)alanine, these methods can predict its stable conformations, electronic properties, and potential reaction pathways.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure and optimized geometry of molecules. By applying DFT, researchers can identify the most stable three-dimensional arrangement of atoms in this compound, corresponding to the minimum energy on its potential energy surface.
The process involves selecting an appropriate functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or def2-TZVP) that accurately balances computational cost and accuracy for a molecule of this size and composition. The geometry optimization calculation would systematically adjust bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For this compound, key conformational variables include the rotation around the C-N bond linking the benzyl (B1604629) and alanine (B10760859) moieties and the orientation of the methoxy (B1213986) groups.
Based on studies of similar N-benzyl amino acids and dimethoxybenzene derivatives, the optimized geometry would likely exhibit specific bond lengths and angles. omu.edu.trresearchgate.net A representative set of predicted geometric parameters for the core structure is presented in the table below.
| Parameter | Description | Predicted Value |
|---|---|---|
| Cα-N Bond Length | Bond between the alanine alpha-carbon and the nitrogen atom | ~1.46 Å |
| N-C(benzyl) Bond Length | Bond between the nitrogen and the benzylic carbon | ~1.47 Å |
| C=O Bond Length | Carbonyl bond length in the carboxyl group | ~1.21 Å |
| Cα-N-C(benzyl) Angle | Angle defining the geometry at the nitrogen atom | ~114° |
| O-C-O(methoxy) Angle | Torsional angle of the methoxy group relative to the ring | Variable, near planar |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethoxybenzyl ring, due to the electron-donating effect of the methoxy groups. rsc.org The LUMO is likely distributed over the alanine portion, particularly the carboxylic acid group, or the antibonding orbitals of the aromatic ring. This distribution suggests that the molecule would most likely undergo electrophilic attack on the benzene (B151609) ring and nucleophilic attack at the carboxyl carbon. ajchem-a.comnih.gov
| Orbital | Predicted Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.0 to -5.5 | 2,5-dimethoxybenzyl ring |
| LUMO | -0.5 to -1.0 | Alanine carboxyl group / Benzene ring |
| HOMO-LUMO Gap | 4.5 to 5.5 | Indicates high relative stability |
Reaction Mechanism Prediction and Energy Barriers
Computational chemistry can be used to model potential reaction pathways and calculate the associated activation energies (energy barriers). For this compound, a relevant reaction to study would be the cleavage of the N-benzyl bond (debenzylation), a common process in synthetic chemistry. bme.huresearchgate.net
Using DFT, one could model the reaction coordinate for the acid-catalyzed or oxidative cleavage of the N-C(benzyl) bond. The calculations would involve locating the transition state structure and determining its energy relative to the reactants and products. A study on the debenzylation of a (2,4-dimethoxybenzyl)-protected system found that the reaction mechanism is highly dependent on the electronic environment and proceeds through a protonated intermediate. bme.huresearchgate.net A similar mechanism would be expected for the 2,5-dimethoxy isomer, where the activation energy would be influenced by the stability of the resulting carbocation.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
While quantum chemistry provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, providing a view of conformational changes and interactions with the environment. researchgate.net
Dynamic Behavior in Solution and Solid States
In an MD simulation, this compound would be placed in a simulation box filled with solvent molecules (e.g., water) or arranged in a crystal lattice to simulate the solid state. The simulation would track the trajectory of each atom over nanoseconds or longer. geoscienceworld.orgcambridge.org
Interaction with Biological Mimics (e.g., membrane models, solvent cages)
MD simulations are particularly useful for studying how a molecule might interact with biological systems. To mimic a cell membrane, this compound could be simulated with a lipid bilayer. Such a simulation would reveal whether the molecule prefers to stay in the aqueous phase, adsorb to the membrane surface, or insert itself into the hydrophobic core. The amphiphilic nature of the molecule (a polar amino acid head and a less polar dimethoxybenzyl tail) suggests it would likely interact at the membrane-water interface.
Simulations of the molecule within a "solvent cage" (a cluster of solvent molecules) can provide detailed information on the solvation shell. researchgate.netcambridge.org Analysis of the radial distribution function from these simulations would show the average distance and coordination number of solvent molecules around specific functional groups, such as the carbonyl oxygen or the amine nitrogen, quantifying the strength and structure of solvation. researchgate.net
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool for correlating the structural features of a molecule with its macroscopic properties. For this compound, QSPR can be employed to predict its behavior in various chemical environments and reactions.
To build a robust QSPR model for this compound, a variety of molecular descriptors must be calculated. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic structure, which in turn govern its reactivity and selectivity. The selection of descriptors is critical and is typically guided by the specific property being modeled. For instance, predicting the outcome of a reaction involving the secondary amine of this compound would necessitate a different set of descriptors than predicting its chromatographic retention time.
Key classes of descriptors relevant to the reactivity and selectivity of this compound include:
Electronic Descriptors: These descriptors are fundamental to understanding chemical reactivity. For this compound, the partial charges on the nitrogen and oxygen atoms, the highest occupied molecular orbital (HOMO) energy, and the lowest unoccupied molecular orbital (LUMO) energy are of particular interest. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. For example, the nucleophilicity of the secondary amine can be correlated with the partial charge on the nitrogen atom and the HOMO energy.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide a more detailed picture of the electronic environment. The electrostatic potential on the molecular surface can indicate sites susceptible to electrophilic or nucleophilic attack. For this compound, the electron-donating effect of the two methoxy groups on the benzene ring significantly influences the electrostatic potential and, consequently, its reactivity in electrophilic aromatic substitution reactions.
A hypothetical set of calculated descriptors for this compound is presented in the table below. These values are illustrative and would be derived from computational software for an actual QSPR study.
| Descriptor Class | Descriptor Name | Hypothetical Value | Implication for Reactivity/Selectivity |
| Electronic | Partial Charge on Nitrogen | -0.45 | Indicates a nucleophilic center. |
| Electronic | HOMO Energy | -8.2 eV | Relates to the ease of donating an electron. |
| Electronic | LUMO Energy | 1.5 eV | Relates to the ease of accepting an electron. |
| Electronic | HOMO-LUMO Gap | 9.7 eV | Suggests moderate chemical stability. |
| Quantum Chemical | Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility. |
| Topological | Molecular Connectivity Index (¹χ) | 7.8 | Correlates with molecular size and branching. |
By developing a QSPR model, it becomes possible to predict the outcomes of synthetic reactions involving this compound. Such models are typically built using statistical methods like multiple linear regression (MLR) or machine learning algorithms such as support vector machines (SVM) or neural networks. The model would take a set of calculated descriptors as input and predict a specific outcome, such as reaction yield or enantiomeric excess.
For example, consider the N-alkylation of this compound with a series of different electrophiles. A QSPR model could be developed to predict the reaction rate or yield based on descriptors for both the amino acid derivative and the electrophile. The model equation might take the following general form:
Predicted Yield = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ
where c₀, c₁, ..., cₙ are coefficients determined from the regression analysis, and D₁, D₂, ..., Dₙ are the values of the selected molecular descriptors.
The development of such a model would involve:
Creating a training set of reactions with known outcomes.
Calculating a wide range of descriptors for all reactants.
Using statistical methods to select the most relevant descriptors and build the predictive model.
Validating the model using an external test set of reactions to ensure its predictive power.
Such predictive models are invaluable in synthetic chemistry for optimizing reaction conditions and for the in silico screening of potential reactants, thereby saving time and resources.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, primarily based on Density Functional Theory (DFT), allow for the accurate prediction of various spectroscopic properties of this compound. These methods solve the electronic structure of the molecule from fundamental physical constants and the positions of the nuclei, providing a detailed understanding of its spectroscopic signatures.
The general workflow for predicting spectroscopic properties involves:
Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.
Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra (IR).
Property Calculations: Specific calculations are then performed to predict NMR chemical shifts, UV-Vis absorption wavelengths, and other spectroscopic data.
Predicted spectroscopic data for this compound, based on DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory), would provide valuable information for its structural characterization.
| Spectroscopic Property | Predicted Value (Illustrative) | Experimental Correlation |
| ¹H NMR Chemical Shift (CH-N) | δ 3.8 ppm | Corresponds to the proton on the alpha-carbon of the alanine moiety. |
| ¹³C NMR Chemical Shift (C=O) | δ 175 ppm | Corresponds to the carbonyl carbon of the carboxylic acid. |
| IR Vibrational Frequency (C=O stretch) | 1720 cm⁻¹ | Characteristic absorption for a carboxylic acid group. |
| IR Vibrational Frequency (N-H stretch) | 3350 cm⁻¹ | Characteristic absorption for a secondary amine. |
| UV-Vis λmax | 290 nm | Corresponds to π → π* transitions in the dimethoxybenzene ring. |
These computationally predicted spectra can be compared with experimental data to confirm the identity and purity of a synthesized sample of this compound. Discrepancies between predicted and experimental spectra can also provide insights into intermolecular interactions, solvent effects, or the presence of different conformers in solution.
N 2,5 Dimethoxybenzyl Alanine As a Chiral Building Block in Advanced Organic Synthesis
Applications in Peptide and Peptidomimetic Synthesis
The incorporation of N-(2,5-dimethoxybenzyl)alanine into peptide chains is a strategic choice to control peptide structure and improve synthesis efficiency. The Dmb group serves as a temporary N-substituent that can be removed under specific conditions, but while in place, it profoundly influences the peptide's properties.
Incorporation into Oligopeptides via Solid-Phase and Solution-Phase Methods
This compound can be incorporated into growing peptide chains using standard coupling techniques in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.govnih.govyoutube.com In both methodologies, the carboxylic acid of the incoming Dmb-protected amino acid is activated to facilitate the formation of an amide bond with the free amine of the preceding residue.
In Solid-Phase Peptide Synthesis (SPPS) , the peptide is assembled step-by-step on a solid resin support. The use of N-Dmb-alanine is particularly advantageous for introducing an alanine (B10760859) residue at a position known to be problematic. For instance, attempts to synthesize analogues of the amyloid β-peptide (25-35) using standard Fmoc-amino acids were reported to fail after the incorporation of Ala30 due to aggregation. hbku.edu.qa However, by substituting with a similarly protected N-(2-hydroxy-4-methoxybenzyl)alanine at this position, the complete synthesis of the undecapeptide was successfully achieved. hbku.edu.qa This demonstrates the utility of such N-alkoxybenzyl groups in SPPS.
Solution-phase synthesis involves coupling amino acids or peptide fragments in a suitable solvent. youtube.com While less common for long peptides, it remains a valuable technique for producing shorter oligopeptides or for fragment condensation. nih.gov this compound can be readily used in these syntheses, with the Dmb group providing solubility and preventing certain side reactions.
The following table compares the context of using this compound in these two primary synthesis methods.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Principle | Peptide is anchored to a solid resin and elongated by sequential addition of amino acids. | Reactions are carried out in a homogeneous solvent medium. |
| Key Advantage | Ease of purification (filtration and washing); potential for automation. | Scalability; easier characterization of intermediates. |
| Role of Dmb-Ala | Primarily used to disrupt aggregation in "difficult sequences" and prevent side reactions. hbku.edu.qa | Can improve solubility of protected fragments and prevent side reactions. |
| Typical Reagents | Rink Amide resin, Fmoc-protected amino acids, coupling agents like DIC/HOBt or HATU. nih.govescholarship.org | Protecting groups (e.g., Boc, Cbz), coupling agents (e.g., DCC, EDC). |
Design and Synthesis of Conformationally Constrained Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones to improve properties like stability or receptor affinity. Introducing conformational constraints is a key strategy in their design. The bulky 2,5-dimethoxybenzyl group on the nitrogen atom of alanine sterically hinders rotation around the N-Cα and Cα-C bonds of the peptide backbone. This restriction forces the local peptide chain into a more defined conformation, which can be crucial for locking the molecule into a bioactive shape. nih.gov For example, the incorporation of another sterically hindered unnatural amino acid, 5,5-dimethylproline, is known to force the preceding peptide bond into a specific cis conformation. nih.gov Similarly, the Dmb group influences the local torsion angles (phi and psi), providing a tool to rationally design peptides with specific secondary structures, such as turns or helices, that are essential for biological recognition. nih.gov
Role in Preventing Aggregation and Side Reactions in Peptide Synthesis
One of the most significant challenges in peptide synthesis, especially SPPS, is the aggregation of growing peptide chains on the solid support. This occurs when chains form intermolecular hydrogen bonds, creating a beta-sheet-like structure that renders the N-terminus of the peptide inaccessible for the next coupling step. This leads to truncated sequences and low yields.
The N-(2,5-dimethoxybenzyl) group acts as a "protecting group" for the backbone amide proton. By replacing the hydrogen atom on the nitrogen with the bulky Dmb group, the capacity for forming these aggregation-driving hydrogen bonds is eliminated. This disruption of inter-chain interactions keeps the peptide chains solvated and accessible. The successful synthesis of a difficult amyloid β-peptide sequence by incorporating a related N-alkoxybenzyl protected alanine provides direct evidence for this effect. hbku.edu.qa
Furthermore, the N-substitution prevents an intramolecular side reaction: the formation of diketopiperazines . This reaction can occur after the coupling of the second amino acid in SPPS, where the free N-terminus of the dipeptide attacks the ester linkage to the resin, cleaving the peptide from the support as a cyclic dipeptide. By blocking the nucleophilicity of the nitrogen atom, the Dmb group prevents this unwanted cyclization.
Precursor for Non-Natural Amino Acids and Amino Acid Analogues
Beyond its direct use in peptides, this compound serves as a versatile starting material for the synthesis of more complex and non-natural amino acid structures. The Dmb group is a stable protecting group under many reaction conditions but can be removed later using strong acid (e.g., trifluoroacetic acid), making it suitable for multi-step synthetic sequences.
Derivatization at the Carboxyl or Side Chain Functionalities
The core structure of this compound can be chemically modified to create a variety of derivatives. The carboxylic acid functionality is a prime site for transformation. For example, it can be:
Reduced to a primary alcohol to yield the corresponding amino alcohol, a valuable chiral building block.
Converted to a ketone via activation as a Weinreb amide followed by reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent). This provides access to chiral aminoketones.
Transformed into an aldehyde through controlled reduction of the corresponding ester or Weinreb amide.
While the methyl side chain of alanine is generally unreactive, these transformations on the carboxyl group generate a diverse library of chiral molecules derived from the original alanine scaffold.
Synthesis of β- and γ-Amino Acid Derivatives
Homologation, or the extension of the carbon backbone, allows for the conversion of α-amino acids into their β- and γ-analogues. These higher homologues are of great interest as they can form peptides (β-peptides or γ-peptides) with unique, stable secondary structures and are often resistant to enzymatic degradation. researchgate.netrsc.org
β-Amino Acids: A well-established method for converting an α-amino acid to a β-amino acid is the Arndt-Eistert homologation . researchgate.netillinois.edu This two-step sequence can be applied to this compound:
The carboxylic acid is first converted to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone.
The diazoketone undergoes a silver-catalyzed Wolff rearrangement in the presence of water or an alcohol to yield the homologous β-amino acid (or its ester).
This procedure inserts a methylene (B1212753) (-CH2-) group between the original α-carbon and the carboxyl group, yielding N-(2,5-dimethoxybenzyl)-β-homoalanine.
| Step | Reaction | Intermediate/Product |
| 1 | Activation and diazotization | N-(2,5-Dmb)-Ala-COCl → N-(2,5-Dmb)-Ala-CHN₂ (Diazoketone) |
| 2 | Wolff Rearrangement | N-(2,5-Dmb)-Ala-CHN₂ → N-(2,5-Dmb)-β-homoalanine |
γ-Amino Acids: The synthesis of γ-amino acids from an α-amino acid precursor is more complex and typically requires a multi-step approach rather than a direct homologation. nih.govchemrxiv.org A plausible synthetic route starting from this compound could involve reducing the carboxyl group to an aldehyde. This aldehyde could then be subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester to form an α,β-unsaturated ester. Subsequent reduction of the double bond would yield the γ-amino ester, which can be hydrolyzed to the desired N-Dmb-protected γ-amino acid.
Role in Heterocyclic Compound Synthesis
The unique structure of this compound, which combines a secondary amine, a carboxylic acid, and an activated aromatic ring, makes it a promising precursor for the synthesis of various heterocyclic frameworks. The inherent chirality of the alanine moiety offers a direct route to enantiomerically enriched products.
Cyclization Reactions Involving the Amino and Carboxylic Acid Groups
The functional groups within this compound provide multiple avenues for intramolecular cyclization to generate key heterocyclic structures.
One of the most notable potential transformations is the Pictet-Spengler reaction . wikipedia.orgebrary.netnih.gov This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. wikipedia.org In the case of this compound, the amino acid itself can be considered a phenethylamine (B48288) analogue. The electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring strongly activate the aromatic system towards electrophilic substitution, which is the key ring-closing step. wikipedia.org Reaction with an aldehyde, such as formaldehyde (B43269) or acetaldehyde, would generate an intermediate iminium ion. Subsequent intramolecular attack by the activated benzene (B151609) ring is expected to proceed under mild conditions to yield a tetrahydroisoquinoline-3-carboxylic acid derivative. The stereochemistry of the alanine C-2 center would be expected to direct the formation of the new stereocenter at C-1, leading to a diastereomerically enriched product.
Another significant cyclization pathway involves the formation of 2,5-diketopiperazines (DKPs) . wikipedia.orgbaranlab.orgnih.gov These cyclic dipeptides are prevalent scaffolds in numerous biologically active natural products. nih.gov The synthesis of a DKP derived from this compound could be achieved through the cyclization of a linear dipeptide. For instance, coupling this compound with another amino acid ester, followed by deprotection and spontaneous or catalyzed intramolecular aminolysis, would yield a disubstituted DKP. organic-chemistry.org The resulting diketopiperazine would incorporate the unique 2,5-dimethoxybenzyl side chain, making it a valuable intermediate for further functionalization. baranlab.org
Table 1: Potential Cyclization Reactions of this compound
| Starting Material | Reaction Type | Potential Heterocyclic Product | Reported Conditions/Yield |
|---|---|---|---|
| This compound | Pictet-Spengler Reaction | 1-Substituted-6,9-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Specific data not found in the literature |
Scaffold Diversity Generation
The heterocyclic cores synthesized from this compound are ideal scaffolds for diversity-oriented synthesis. The tetrahydroisoquinoline and diketopiperazine frameworks can be systematically modified to generate libraries of complex molecules for applications in medicinal chemistry and chemical biology.
For the tetrahydroisoquinoline scaffold , the carboxylic acid at the C-3 position serves as a versatile chemical handle. It can be converted into amides, esters, or alcohols, or used in coupling reactions to introduce a wide array of substituents. Furthermore, the secondary amine within the ring can be N-alkylated or N-acylated. This multi-directional functionalization allows for the exploration of chemical space around a rigid, chiral core.
The diketopiperazine scaffold offers at least four points for diversification: the two nitrogen atoms and the two α-carbons. The 2,5-dimethoxybenzyl group itself provides a site for potential modification, although its primary role is often to impart specific conformational constraints or to engage in particular biological interactions. The second amino acid residue incorporated into the DKP ring provides another point of variability. Such scaffolds are known to act as β-turn mimetics, making them attractive for designing molecules that interact with protein surfaces. baranlab.org
Applications in Asymmetric Catalysis and Ligand Design
The chiral nature of this compound makes it an interesting candidate for applications in asymmetric catalysis, either as a precursor to a chiral ligand or as an organocatalyst itself.
Chiral Ligand Synthesis for Metal-Catalyzed Asymmetric Reactions
Chiral ligands are essential for enantioselective metal-catalyzed transformations. Amino acids are a readily available source of chirality for ligand synthesis. psu.edumdpi.com this compound could be readily converted into various ligand types.
For example, reduction of the carboxylic acid function to a primary alcohol would yield a β-amino alcohol . Such motifs are highly effective ligands for a range of reactions, including the asymmetric addition of dialkylzinc reagents to aldehydes. psu.edu The nitrogen atom and the newly formed hydroxyl group can chelate to a metal center, creating a well-defined chiral environment around the catalytic site. The bulky 2,5-dimethoxybenzyl group would play a crucial role in establishing the steric environment necessary for high enantioselectivity.
Alternatively, the carboxylic acid and the secondary amine could be used to build more complex, multidentate ligands. For instance, amidation of the carboxylic acid with a chiral amine or an amino alcohol could produce tridentate or tetradentate ligands capable of coordinating with metals like copper, palladium, or rhodium. Research on ligands derived from other amino acids and peptides has shown that systematic variation of the amino acid side chains and termini can lead to highly effective and selective catalysts for reactions like cross-coupling and hydrogenation. mdpi.com
Table 2: Potential Ligand Classes Derived from this compound
| Ligand Type | Synthetic Precursor | Potential Catalytic Application |
|---|---|---|
| Chiral β-Amino Alcohol | This compound | Asymmetric addition of organometallics to carbonyls |
| Chiral Diamide/Amide-Ester | This compound | Asymmetric C-C bond forming reactions |
Organocatalytic Systems Utilizing the Alanine Stereocenter
Asymmetric organocatalysis relies on small, chiral organic molecules to catalyze enantioselective reactions. While there is no specific literature detailing the use of this compound as an organocatalyst, its structure contains the necessary elements for such an application.
The chiral amine moiety could be employed in enamine or iminium ion catalysis . For example, in a potential catalytic cycle, the secondary amine could condense with an α,β-unsaturated aldehyde to form a chiral iminium ion, facilitating enantioselective conjugate additions of nucleophiles.
Furthermore, the molecule could serve as a chiral Brønsted acid or base catalyst, or as a precursor thereto. The presence of both an acidic (carboxylic acid) and a basic (amine) group within the same chiral molecule opens up the possibility for bifunctional catalysis, where both groups participate in activating the substrates and controlling the stereochemical outcome of the reaction. The stereocenter of the alanine backbone would be key to inducing asymmetry in the transition state. nih.gov
Mechanistic Investigations of Interactions with Biological Systems Non Human, in Vitro/in Silico
Molecular Interactions with Model Biological Macromolecules
The N-(2,5-dimethoxybenzyl) moiety is a key structural feature in several synthetic ligands designed to interact with specific protein targets. In vitro and in silico studies have been instrumental in characterizing these interactions at a molecular level.
The N-(2,5-dimethoxybenzyl) group is a component of several high-affinity ligands for the 18 kDa Translocator Protein (TSPO), a target for imaging neuroinflammation. nih.govsnmjournals.org Ligand binding assays using purified proteins or tissue homogenates have quantified the affinity and selectivity of these compounds. For instance, N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, also known as DAA1106, and its analogues exhibit high affinity for TSPO. nih.govnih.gov
Radioligand binding studies with derivatives of DAA1106 have demonstrated nanomolar and even picomolar binding affinities for TSPO in various non-human model systems. The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of the ligand required to inhibit 50% of the binding of a reference radioligand. For example, [¹¹C]DAA1106 shows a Ki of 0.043 nmol/L in rat brain and 0.188 nmol/L in monkey brain. nih.gov Another related compound, ¹⁸F-PBR06, shows a Ki of 0.30 nmol/L in monkey brain mitochondrial homogenates. nih.gov The high affinity of these molecules underscores the significant contribution of the N-(2,5-dimethoxybenzyl) scaffold to target engagement.
A series of novel N,N-disubstituted pyrazolopyrimidine acetamides incorporating the N-(2,5-dimethoxybenzyl) group have also been synthesized and evaluated for their binding affinity to TSPO. mdpi.com These studies have shown that modifications to the scaffold can modulate binding affinity, with some compounds displaying picomolar affinity. mdpi.com The selectivity of these ligands is also a critical parameter, and compounds like DAA1106 have shown high specificity for TSPO over other receptors. nih.gov
Binding Affinities of N-(2,5-dimethoxybenzyl) Containing Compounds for TSPO
| Compound | Model System | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| [¹¹C]DAA1106 | Rat Brain | 0.043 | nih.gov |
| [¹¹C]DAA1106 | Monkey Brain | 0.188 | nih.gov |
| ¹⁸F-PBR06 | Monkey Brain Mitochondria | 0.30 | nih.gov |
| GMA 17 | In vitro assay | Data not specified, but part of a series with pM to nM affinity | mdpi.com |
Molecular docking and dynamics simulations have been employed to visualize the binding mode of N-(2,5-dimethoxybenzyl)-containing ligands within the active sites of their protein targets. These in silico techniques provide a structural basis for the observed binding affinities and can guide the design of new, more potent inhibitors.
Molecular dynamics simulations further complement these static docking poses by providing insights into the stability of the ligand-protein complex over time. For high-affinity TSPO ligands, these simulations can confirm that the compound remains stably bound within the active site, maintaining crucial interactions. mdpi.com
Use as a Chemical Probe for Biochemical Pathways (in vitro or cell-free systems)
The high affinity and selectivity of certain N-(2,5-dimethoxybenzyl) derivatives make them excellent candidates for use as chemical probes to study biochemical pathways in cell-free systems.
A significant application of N-(2,5-dimethoxybenzyl)-containing compounds is in the development of radiolabeled ligands for Positron Emission Tomography (PET). nih.govsnmjournals.org The synthesis of analogues labeled with radioisotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) allows for the non-invasive imaging and quantification of their target proteins in vivo, although the foundational characterization is done in vitro.
For instance, [¹¹C]DAA1106 and [¹⁸F]PBR06 (¹⁸F-N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline) have been synthesized and extensively evaluated. nih.govsnmjournals.org The synthesis of these probes involves complex multi-step procedures, often starting from a precursor molecule that is then radiolabeled in the final step. snmjournals.org These labeled analogues have been instrumental in mapping the distribution and density of TSPO in various tissues. nih.govmdpi.com
Furthermore, related dimethoxybenzyl moieties have been utilized in synthetic chemistry as photochemically removable protecting groups. pnas.orgpnas.org This strategy allows for the site-specific attachment of a substrate to a catalyst, which can be a powerful tool for developing enzyme activity probes in a controlled manner. pnas.orgpnas.org
While specific studies on N-(2,5-dimethoxybenzyl)alanine as an enzyme substrate or inhibitor are not widely reported, its structure suggests potential applications in such investigations. As an amino acid derivative, it could be incorporated into peptide chains to probe the substrate specificity of proteases or other peptide-modifying enzymes.
Techniques such as alanine (B10760859) scanning, where individual amino acid residues in a peptide are systematically replaced with alanine, are used to identify "hotspot" residues critical for protein-protein interactions or enzyme recognition. nih.govd-nb.info A similar approach could be used with this compound to understand how the bulky, substituted benzyl (B1604629) group influences binding and catalysis.
Inhibition mechanism studies could also be performed. Transglutaminase 2, for example, catalyzes the formation of an isopeptide bond involving a glutamine residue and a cysteine in the enzyme's active site. acs.org A molecule like this compound could be investigated as a potential inhibitor of such enzymes, with in vitro assays used to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Biotransformation and Metabolic Fate in Model Organisms (e.g., microbial, plant cell cultures)
The biotransformation and metabolic fate of xenobiotic compounds like this compound can be studied in model systems such as microbial and plant cell cultures. These systems contain a variety of enzymes capable of modifying foreign compounds, often as a detoxification mechanism. taylorfrancis.comavcr.cz
In plant cell cultures, common biotransformation reactions include hydroxylation and glucosylation. taylorfrancis.com It can be hypothesized that this compound would undergo O-demethylation of one or both of the methoxy (B1213986) groups, followed by conjugation of the resulting hydroxyl groups with glucose to form glycosides. Hydroxylation of the aromatic ring at other positions is also a possibility.
Microbial systems, including bacteria and fungi, possess a vast array of metabolic enzymes, such as laccases and peroxidases, that can degrade aromatic compounds. avcr.czresearchgate.netcore.ac.uk These enzymes could potentially catalyze the cleavage of the aromatic ring of the dimethoxybenzyl group. The alanine portion of the molecule would likely enter the cell's amino acid metabolic pool. Studies on the biotransformation of related phenolic compounds in microbial cultures have shown that degradation can proceed through the formation of quinones and subsequent ring cleavage. avcr.cz
Enzymatic Modifications and Degradation Pathways
The enzymatic processing of this compound in non-human, in vitro systems is primarily characterized by the cleavage of the N-benzyl bond. While specific degradation pathways for this exact compound are not extensively detailed in the literature, analogous enzymatic reactions with related N-substituted amino acids provide insight into potential metabolic routes.
One significant pathway involves oxidative N-debenzylation. Laccases, a class of multi-copper oxidases, have demonstrated the ability to cleave N-benzyl groups from amines. For instance, research has shown that laccase from Trametes versicolor, when used with a mediator such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can efficiently deprotect N-benzylated primary amines in mild, aqueous conditions. researchgate.net This process would theoretically degrade this compound into L-alanine and 2,5-dimethoxybenzyl alcohol. The reaction proceeds via the oxidation of the benzyl group, which ultimately leads to the cleavage of the carbon-nitrogen bond.
Another potential enzymatic modification involves hydrolysis. Enzymes such as N-substituted formamide (B127407) deformylase, isolated from soil bacteria like Arthrobacter pascens, are known to hydrolyze N-benzylformamide to produce benzylamine (B48309) and formate. nih.govpnas.org Although the substrate is not identical, this demonstrates the capability of certain hydrolases to act on N-benzyl compounds. Furthermore, in vitro metabolism studies on related tertiary anilines, such as N-benzyl-N-methylaniline, using rat liver microsomes have identified N-dealkylation as a major metabolic reaction, resulting in the corresponding secondary amine. nih.gov This suggests that cytochrome P450 enzymes or other microsomal enzymes could catalyze the removal of the 2,5-dimethoxybenzyl group from the alanine backbone.
Microbial degradation offers another plausible route. Certain bacterial strains possess enzymes capable of hydrolyzing amide bonds in amino acid-containing compounds. For example, a bacterial strain designated B-9 has been shown to degrade compounds like N-acetylphenylalanine. mdpi.com This points to the existence of amidohydrolases or proteases in microorganisms that could potentially recognize and cleave the N-substituted alanine structure.
The following table summarizes enzymes and their potential action on the this compound structure based on reactions with analogous compounds.
| Enzyme Class | Specific Enzyme Example | Source Organism | Potential Reaction on this compound | Probable Products |
| Oxidoreductase | Laccase | Trametes versicolor | Oxidative N-debenzylation researchgate.net | L-Alanine, 2,5-dimethoxybenzyl alcohol |
| Hydrolase | N-substituted formamide deformylase | Arthrobacter pascens | Hydrolysis of N-benzyl bond (by analogy) nih.govpnas.org | L-Alanine, 2,5-dimethoxybenzylamine (B130776) |
| Hydrolase | Penicillin Acylase | Alcaligenes faecalis | Cleavage of N-acyl group (by analogy to N-benzyloxycarbonyl) nih.gov | L-Alanine, 2,5-dimethoxybenzoic acid |
| Oxidoreductase | Cytochrome P450 Enzymes | Rat Liver Microsomes | N-Dealkylation (by analogy) nih.gov | L-Alanine, 2,5-dimethoxybenzaldehyde (B135726) |
Stereoselective Biocatalysis
The synthesis of specific stereoisomers of N-substituted amino acids is a significant area of biocatalysis, leveraging the high stereoselectivity of enzymes. exeter.ac.uk For this compound, the primary biocatalytic strategy is asymmetric reductive amination. This reaction can theoretically proceed via two main routes: the reaction of 2,5-dimethoxybenzylamine with a keto acid like pyruvate (B1213749), or the reaction of 2,5-dimethoxybenzaldehyde with an amino acid like L-alanine.
Enzymes such as transaminases (TAs) and imine reductases (IREDs) are exceptionally suited for this purpose. rsc.orgfrontiersin.org Transaminases catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor, while IREDs, particularly the subclass of reductive aminases (RedAms), catalyze the direct reductive coupling of a carbonyl compound and an amine. nih.govacs.orgchemrxiv.org These enzymes operate under mild conditions and exhibit high enantioselectivity, making them ideal for producing optically pure chiral amines and their derivatives. diva-portal.org
While a direct, detailed biocatalytic synthesis of this compound is not prominently documented, a highly relevant and analogous process is the synthesis of the vasopressor methoxamine (B1676408). acs.orgresearchgate.net This multi-enzyme cascade reaction utilizes 2,5-dimethoxybenzaldehyde and pyruvate as starting materials. researchgate.net The process demonstrates that enzymes can effectively recognize and transform substrates containing the 2,5-dimethoxybenzyl moiety with high stereocontrol.
In this cascade, a carboligase first catalyzes the formation of a 2-hydroxy ketone intermediate from 2,5-dimethoxybenzaldehyde and pyruvate. Subsequently, a transaminase is used to introduce the amino group, yielding the final methoxamine product. acs.orgresearchgate.net The modular use of different stereoselective carboligases and transaminases allows for the synthesis of all four possible stereoisomers of methoxamine with high isomeric purity. researchgate.net This established process underscores the feasibility of using a similar enzymatic approach, such as reductive amination with an appropriate amine dehydrogenase or transaminase, to synthesize enantiomerically pure (R)- or (S)-N-(2,5-dimethoxybenzyl)alanine from 2,5-dimethoxybenzaldehyde and alanine.
The table below details the results from the biocatalytic synthesis of methoxamine, illustrating the potential for stereoselective synthesis starting from 2,5-dimethoxybenzaldehyde.
| Target Stereoisomer | Enzyme 1 (Carboligase) | Intermediate | Enzyme 2 (Transaminase) | Isomeric Content of Final Product (%) | Overall Conversion (%) | Reference |
| (1S,2R)-Methoxamine | ApPDC-E469G-I468A-W543F | (S)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one | (R)-selective TA from Bacillus megaterium | 98 | 64 | researchgate.net |
| (1S,2S)-Methoxamine | ApPDC-E469G-I468A-W543F | (S)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one | (S)-selective TA from Vibrio fluvialis | 99 | 59 | researchgate.net |
| (1R,2S)-Methoxamine | Acetohydroxyacid synthase I | (R)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one | (S)-selective TA from Vibrio fluvialis | 94 | 80 | researchgate.net |
| (1R,2R)-Methoxamine | Acetohydroxyacid synthase I | (R)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one | (R)-selective TA from Bacillus megaterium | 98 | 71 | researchgate.net |
Future Directions and Emerging Research Opportunities for N 2,5 Dimethoxybenzyl Alanine
Development of Orthogonal and Greener Protecting Group Strategies
The synthesis and manipulation of complex molecules containing N-(2,5-dimethoxybenzyl)alanine necessitate robust and selective protecting group strategies. jocpr.combiosynth.comnih.gov Future research will likely focus on the development of orthogonal protecting groups that can be selectively removed without affecting other functional groups within the molecule. jocpr.combiosynth.comnih.gov This is particularly crucial in multi-step syntheses, such as peptide synthesis, where the N-(2,5-dimethoxybenzyl) group itself can act as a protecting group for the amine.
A significant trend in modern synthetic chemistry is the move towards "greener" methodologies. ijirset.comuniovi.es This involves the use of environmentally benign solvents, recyclable catalysts, and reaction conditions that minimize waste and energy consumption. ijirset.comuniovi.es For this compound, this could involve exploring enzymatic or biocatalytic approaches for its synthesis and deprotection, as well as the use of greener solvent systems like water or supercritical fluids. uniovi.essymeres.com
| Strategy | Description | Potential Advantages |
| Orthogonal Protecting Groups | Employing protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, photolabile) to allow for selective deprotection in the presence of the N-(2,5-dimethoxybenzyl) group. jocpr.combiosynth.comnih.gov | Enhanced synthetic efficiency and yield in complex molecule synthesis. |
| Enzymatic Deprotection | Utilizing enzymes to selectively cleave protecting groups, offering high specificity and mild reaction conditions. | Environmentally friendly, high chemoselectivity, and potential for stereocontrol. |
| Green Solvents | Replacing traditional volatile organic compounds with more sustainable alternatives such as water, ionic liquids, or deep eutectic solvents for synthesis and purification steps. | Reduced environmental impact and improved process safety. |
Integration into High-Throughput Synthesis and Automated Platforms
The demand for large libraries of compounds for drug discovery and materials science has driven the development of high-throughput synthesis and automated platforms. nih.govnih.gov Integrating the synthesis of this compound and its derivatives into such platforms is a promising future direction. This would enable the rapid generation of a diverse range of molecules with varying substituents on the benzyl (B1604629) ring or modifications to the alanine (B10760859) backbone.
Automated synthesis systems can perform reactions, purifications, and analyses with minimal human intervention, significantly accelerating the research and development process. nih.govnih.gov The development of robust and reliable synthetic protocols for this compound that are amenable to automation will be a key area of focus. This includes optimizing reaction conditions for consistency and yield, as well as developing automated purification methods.
Exploration in Supramolecular Chemistry and Materials Science
The unique structural characteristics of this compound make it an attractive candidate for applications in supramolecular chemistry and materials science. The presence of the aromatic ring and the chiral center can facilitate non-covalent interactions such as π-π stacking, hydrogen bonding, and chiral recognition. These interactions can be harnessed to direct the self-assembly of molecules into well-defined supramolecular architectures.
Future research could explore the incorporation of this compound into polymers, gels, and other materials. exlibrisgroup.commdpi.com For instance, polymers containing this amino acid derivative could exhibit interesting chiroptical properties or be used as chiral stationary phases in chromatography. The dimethoxybenzyl group can also be further functionalized to tune the material's properties, such as its solubility, thermal stability, or responsiveness to external stimuli.
Advanced Computational Design for Rational Modification and Functionalization
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. bristol.ac.uk In the context of this compound, computational methods can be employed to predict the effects of structural modifications on its chemical reactivity, conformational preferences, and interactions with other molecules.
For example, quantum mechanical calculations can be used to understand the electronic properties of the dimethoxybenzyl group and how they influence the reactivity of the amino acid. Molecular dynamics simulations can provide insights into the conformational landscape of peptides and polymers containing this compound, which is crucial for understanding their biological activity or material properties. This computational-guided approach can accelerate the discovery of new derivatives with enhanced performance for specific applications.
Synergistic Approaches Combining Synthetic and Biological Methodologies
The interface between synthetic chemistry and biology offers exciting opportunities for the development of novel molecules and materials. symeres.comacs.orgnih.gov Synergistic approaches that combine chemical synthesis with biological methods can be leveraged for the production and functionalization of this compound.
Biocatalysis, for instance, can be used for the stereoselective synthesis of the alanine core, ensuring high enantiopurity. symeres.comnih.govnih.gov Furthermore, directed evolution and protein engineering techniques could be employed to develop enzymes that can specifically recognize and modify the N-(2,5-dimethoxybenzyl) group, enabling the introduction of new functionalities in a highly selective manner. nih.gov Such chemoenzymatic strategies can provide access to a wider range of this compound derivatives that would be challenging to synthesize using purely chemical methods. acs.org
Q & A
Q. What is the structural and functional significance of the 2,5-dimethoxybenzyl group in N-(2,5-dimethoxybenzyl)alanine?
The 2,5-dimethoxybenzyl moiety enhances lipophilicity and binding affinity to hydrophobic targets like the translocator protein (TSPO), a biomarker for neuroinflammation. The methoxy groups at positions 2 and 5 on the benzyl ring facilitate π-π stacking interactions with aromatic residues in TSPO’s binding pocket, as observed in PET ligand design . Structural analogs lacking these substituents show reduced affinity, underscoring their role in target engagement.
Q. What synthetic routes are commonly employed to prepare this compound?
A two-step approach is typical:
- Step 1 : Synthesis of 2,5-dimethoxybenzyl chloride (CAS 3840-27-5) via chlorination of 2,5-dimethoxybenzyl alcohol using thionyl chloride .
- Step 2 : Alkylation of alanine’s amine group with the benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification via reverse-phase HPLC ensures high enantiomeric purity, critical for in vivo applications .
Advanced Research Questions
Q. How does this compound compare to other TSPO ligands (e.g., DAA1106) in PET imaging of neuroinflammatory diseases?
this compound derivatives exhibit comparable TSPO binding affinity (Ki < 1 nM) to DAA1106 but differ in pharmacokinetics. For instance, carbon-11 labeling at the acetamide position ([¹¹C]DAA1106 analogs) allows real-time tracking of microglial activation in Alzheimer’s models, with improved blood-brain barrier penetration over fluorinated variants . However, metabolic stability varies due to the alanine backbone’s susceptibility to enzymatic cleavage, requiring structural optimization .
Q. What methodological challenges arise in radiolabeling this compound for PET studies?
Key challenges include:
- Short half-life of ¹¹C (20.4 min) : Requires rapid palladium-mediated [¹¹C]CO incorporation post-synthesis, limiting batch yields .
- Isomer separation : Racemic mixtures necessitate chiral chromatography to isolate the bioactive enantiomer, as seen in [¹⁸F]fluoroethyl variants .
- In vivo metabolite interference : Phase I metabolites (e.g., demethylated derivatives) can bind nonspecifically, necessitating metabolite analysis via LC-MS/MS .
Q. How do conflicting data on TSPO binding affinity across species impact experimental design?
Murine TSPO exhibits a 10-fold lower affinity for this compound compared to human isoforms, complicating translational studies. Researchers must:
- Use humanized TSPO transgenic mouse models to validate ligand efficacy .
- Cross-validate in vitro binding assays (e.g., competitive displacement with PK11195) with autoradiography in post-mortem human brain tissues .
Methodological Considerations
Q. What analytical techniques are essential for characterizing this compound derivatives?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselective benzylation and methoxy group positioning .
- High-resolution mass spectrometry (HRMS) : Validates molecular integrity, particularly for isotopically labeled analogs (e.g., ¹¹C, ¹⁸F) .
- X-ray crystallography : Resolves ligand-TSPO binding conformations, though crystallization remains challenging due to TSPO’s transmembrane nature .
Q. What strategies mitigate off-target binding in vivo?
- Structure-activity relationship (SAR) studies : Modifying the alanine side chain with bulky substituents (e.g., tert-butyl groups) reduces affinity for peripheral benzodiazepine receptors .
- Dual-isotope imaging : Co-administering [³H]ligands with PET tracers quantifies nonspecific binding in rodent models .
Data Contradiction Analysis
Q. Why do some studies report divergent pharmacokinetic profiles for this compound analogs?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
